molecular formula C12H14FNO B15261519 1-(3-Fluoro-5-methylphenyl)piperidin-2-one

1-(3-Fluoro-5-methylphenyl)piperidin-2-one

Cat. No.: B15261519
M. Wt: 207.24 g/mol
InChI Key: LZBDIVQSKFFYGA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-methylphenyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-methylbenzaldehyde and piperidin-2-one.

    Condensation Reaction: The aldehyde group of 3-fluoro-5-methylbenzaldehyde reacts with the amine group of piperidin-2-one under acidic or basic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the desired piperidinone ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques used in industrial production include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Temperature Control: Precise control of reaction temperatures to prevent side reactions.

    Automated Systems: The use of automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of 3-fluoro-5-methylbenzoic acid.

    Reduction: Formation of 1-(3-fluoro-5-methylphenyl)piperidin-2-ol.

    Substitution: Formation of 1-(3-methoxy-5-methylphenyl)piperidin-2-one.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-5-methylphenyl)piperidin-2-one
  • 1-(4-Fluoro-5-methylphenyl)piperidin-2-one
  • 1-(3-Fluoro-4-methylphenyl)piperidin-2-one

Uniqueness

1-(3-Fluoro-5-methylphenyl)piperidin-2-one is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)piperidin-2-one

InChI

InChI=1S/C12H14FNO/c1-9-6-10(13)8-11(7-9)14-5-3-2-4-12(14)15/h6-8H,2-5H2,1H3

InChI Key

LZBDIVQSKFFYGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)N2CCCCC2=O

Origin of Product

United States

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